molecular formula C7H7BBrFO2 B1519915 3-Bromo-2-fluoro-5-methylphenylboronic acid CAS No. 957066-00-1

3-Bromo-2-fluoro-5-methylphenylboronic acid

Cat. No. B1519915
M. Wt: 232.84 g/mol
InChI Key: SSRBZWKLVJIPQE-UHFFFAOYSA-N
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Description

“3-Bromo-2-fluoro-5-methylphenylboronic acid” is a boronic acid compound with a molecular weight of 232.84 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (3-bromo-5-fluoro-2-methylphenyl)boronic acid . Its InChI code is 1S/C7H7BBrFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,11-12H,1H3 .


Chemical Reactions Analysis

Boronic acids, including “3-Bromo-2-fluoro-5-methylphenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the synthesis of biaryl compounds .


Physical And Chemical Properties Analysis

“3-Bromo-2-fluoro-5-methylphenylboronic acid” is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . The compound has a boiling point of 348.2±52.0 °C at 760 mmHg .

Scientific Research Applications

  • Organic Synthesis : Organoboronic acids are often used as intermediates in the synthesis of complex organic molecules. They can participate in various types of reactions, including coupling reactions and cross-coupling reactions .

  • Medicinal Chemistry : In medicinal chemistry, organoboronic acids are used in the design and synthesis of pharmaceuticals. They can act as bioisosteres for certain functional groups, potentially improving the pharmacokinetic properties of a drug .

  • Materials Science : Organoboronic acids can also be used in the creation of new materials. For example, they can be used in the synthesis of boronic acid-based polymers and co-polymers, which have potential applications in areas like drug delivery and sensor technology .

  • Catalysis : Organoboronic acids can act as catalysts or co-catalysts in various chemical reactions, helping to increase the efficiency and selectivity of these reactions .

  • Analytical Chemistry : Organoboronic acids can be used in the development of sensors for the detection of various analytes. For example, they can be used in the design of fluorescent sensors for the detection of carbohydrates .

  • Biochemistry : Organoboronic acids can be used in the study of biological systems. For example, they can be used in the design of inhibitors for various enzymes, helping to elucidate the function of these enzymes in biological processes .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(3-bromo-2-fluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRBZWKLVJIPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659384
Record name (3-Bromo-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-5-methylphenylboronic acid

CAS RN

957066-00-1
Record name (3-Bromo-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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